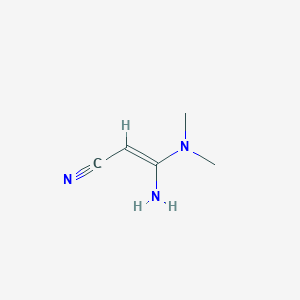
3-Amino-3-(dimethylamino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(dimethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as Dimethylaminopropylamine (DMAPA), involves a Michael reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of 3-Amino-3-(dimethylamino)prop-2-enenitrile consists of a prop-2-ene chain with an amino group and a dimethylamino group attached to the third carbon .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 85-87 degrees Celsius . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Overview of Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are critical for degrading nitrogen-containing hazardous compounds, such as amines and azo dyes, commonly found in industrial waste. These compounds, due to their structure, exhibit resistance to conventional degradation methods. AOPs, through mechanisms involving ozone, Fenton's reagent, and other oxidants, offer effective pathways for the mineralization of these compounds, enhancing treatment efficacy. The degradation process is highly dependent on environmental parameters like pH, concentration, and temperature, with ozone showing high reactivity across a broad spectrum of amines, dyes, and pesticides. This highlights the importance of AOPs in addressing the challenges posed by nitrogen-containing compounds in water treatment and pollution control (Bhat & Gogate, 2021).
Cellular Regulation and Impact of ADMA
Asymmetric dimethylarginine (ADMA), a cellular compound, plays a significant role in regulating nitric oxide synthase (NOS) activity and, consequently, nitric oxide (NO) production. Elevated ADMA levels are linked to endothelial dysfunction, a precursor to hypertension and chronic kidney disease (CKD), underscoring its potential as a biomarker for cardiovascular diseases (CVD). Intracellular ADMA, influenced by protein arginine methyltransferase (PRMT), dimethylarginine dimethylaminohydrolase (DDAH), and cationic amino acid transporters (CATs), can inhibit NOS activity, affecting endothelial function and cardiovascular health. This intricate balance between ADMA production, degradation, and transport underscores the cellular mechanisms regulating endothelial function and highlights the clinical significance of ADMA in cardiovascular and renal pathologies (Teerlink et al., 2009).
Applications in Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has seen significant advancements with the development of specific radioligands, such as 18F-FDDNP and 11C-PIB. These compounds bind to amyloid plaques in the brain, allowing for in vivo visualization and quantification through PET imaging. This technique provides insights into the pathophysiological mechanisms of Alzheimer's disease, enabling early detection and evaluation of anti-amyloid therapies. The ability to measure amyloid deposition in vivo represents a breakthrough in Alzheimer's research, offering potential for understanding disease progression and assessing therapeutic interventions (Nordberg, 2007).
Safety and Hazards
特性
IUPAC Name |
(E)-3-amino-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXNRMTXUVTFH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C/C#N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(dimethylamino)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)
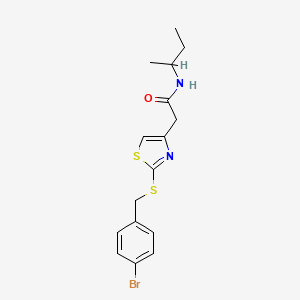

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)
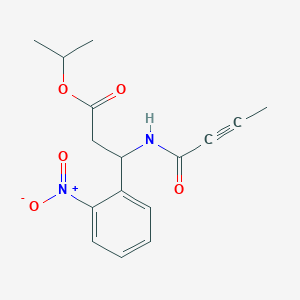
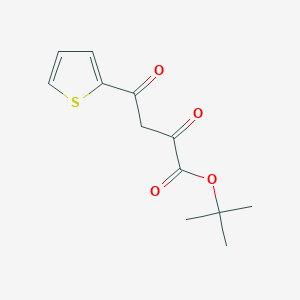
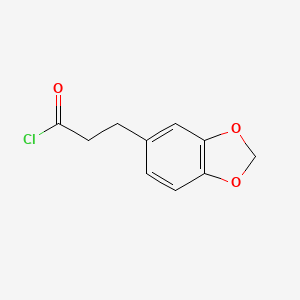
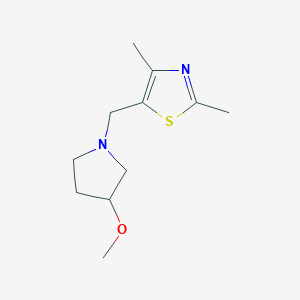
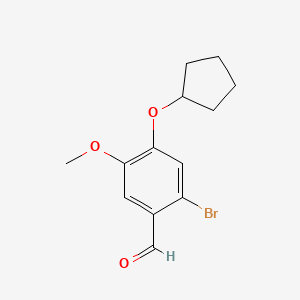
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)
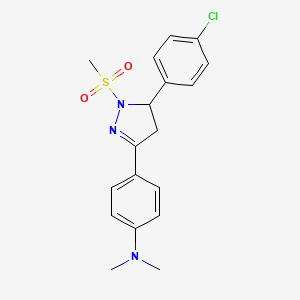

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)
